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Overcoming solubility and aggregation issues with OP-145 peptide

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Compound of Interest

Compound Name: Antibacterial agent 145

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Technical Support Center: OP-145 Peptide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility and aggregation issues associated with the OP-145 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the OP-145 peptide and what are its key properties?

OP-145 is a 24-amino acid, synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] It is N-terminally acetylated and C-terminally amidated to enhance its stability.[3] The primary sequence is Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2. Given its amino acid composition, rich in basic residues (Lysine and Arginine), OP-145 is a basic peptide. It is typically supplied as a lyophilized white to off-white powder, often as a trifluoroacetate (TFA) salt, which can enhance its solubility in aqueous solutions.[4]

Q2: What is the primary mechanism of action for OP-145?

The principal antimicrobial mechanism of OP-145 is the disruption of bacterial cell membranes. [3] It interacts with the phospholipid bilayer, leading to membrane permeabilization and cell death.[3] Beyond direct antimicrobial activity, as a derivative of the human cathelicidin LL-37, OP-145 may also possess immunomodulatory properties. Cathelicidins are known to modulate host immune responses, in part through interactions with Toll-like Receptors (TLRs).



Q3: I am observing a cloudy solution or visible precipitates after dissolving OP-145. What could be the cause and how can I fix it?

A cloudy or precipitated solution indicates either incomplete dissolution or aggregation of the peptide. This can be caused by several factors including incorrect solvent choice, suboptimal pH, high peptide concentration, or improper mixing technique. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q4: What is the recommended storage condition for lyophilized and reconstituted OP-145?

For long-term stability, lyophilized OP-145 should be stored at -20°C or colder, protected from light and moisture.[4] Once reconstituted in a buffer, the peptide solution is significantly less stable. For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.[6]

Troubleshooting Guides Issue 1: Difficulty in Dissolving Lyophilized OP-145 Powder

Initial Assessment:

- Visually inspect the lyophilized powder: Ensure it is a powder and has not become gummy, which could indicate moisture absorption.
- Review your reconstitution procedure: Compare your current method with the recommended protocol below.

Troubleshooting Steps:

Troubleshooting & Optimization

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Step	Action	Rationale	Expected Outcome
1	Use Sterile, Nuclease- Free Water as the Initial Solvent: For a first attempt, try to dissolve a small aliquot of OP-145 in high-purity water.	OP-145 is a basic peptide and may be soluble in neutral pH water, especially if supplied as a TFA salt.[4]	A clear solution indicates successful reconstitution.
2	Employ a Dilute Acidic Solution: If water fails, use a dilute, volatile acid such as 0.1% aqueous acetic acid. [7]	As a basic peptide, OP-145's solubility is enhanced at a lower pH.	The peptide should dissolve to form a clear solution.
3	Utilize Sonication: Briefly sonicate the peptide solution in a water bath.[2]	Sonication provides energy to break up peptide aggregates and facilitate dissolution.	Increased clarity of the solution.
4	Gentle Warming: If solubility is still an issue, gently warm the solution to a temperature not exceeding 37°C.	Increased temperature can improve the solubility of some peptides.	The peptide may fully dissolve.
5	Consider an Organic Solvent for Highly Resistant Cases: For very hydrophobic preparations or if aggregation is severe, a small amount of an organic solvent like DMSO can be used to initially dissolve the	DMSO is a powerful solvent for many peptides. However, it should be used with caution as it can be incompatible with some cell-based assays and may affect peptide structure.	A clear stock solution that can be diluted for working concentrations.



peptide, followed by slow, stepwise dilution with the desired aqueous buffer.

Issue 2: Peptide Aggregation in Solution

Initial Assessment:

Aggregation can manifest as visible precipitates, cloudiness (opalescence), or a gel-like consistency. It can occur immediately upon dissolution or over time.

Troubleshooting and Prevention Strategies:



Strategy	Description	Notes
Optimize pH	Maintain the pH of the peptide solution away from its isoelectric point (pl). For the basic OP-145 peptide, a slightly acidic pH (e.g., pH 5-6) is generally recommended for storage in solution to maintain a net positive charge and reduce aggregation.[8]	Avoid strongly basic conditions.
Control Peptide Concentration	Prepare stock solutions at the highest practical concentration where the peptide remains soluble and stable. Working solutions should be prepared fresh by diluting the stock.	Higher concentrations can sometimes favor aggregation.
Incorporate Gentle Mixing	When dissolving the lyophilized powder or diluting a stock solution, use gentle swirling or inversion. Avoid vigorous vortexing or shaking, which can introduce shear stress and promote aggregation.[9]	Slow and steady mixing is key.
Use of Chaotropic Agents	For biophysical studies where the native structure is not critical, denaturing agents like 6 M guanidinium hydrochloride can be used to solubilize aggregated peptides.	These agents are generally not suitable for biological assays as they will denature the peptide and other proteins in the assay.[2]

Experimental Protocols



Protocol 1: Reconstitution of Lyophilized OP-145 for In Vitro Antibacterial Assays (e.g., MIC determination)

This protocol is a recommended starting point based on established methods for similar cationic antimicrobial peptides.[6][7]

Materials:

- Lyophilized OP-145 peptide
- Sterile, nuclease-free water
- 0.02% acetic acid in sterile, nuclease-free water
- Sterile, low-protein-binding polypropylene microcentrifuge tubes
- Calibrated pipettes with sterile, low-retention tips

Procedure:

- Equilibrate: Allow the vial of lyophilized OP-145 to warm to room temperature before opening to prevent condensation.
- Initial Dissolution: Add a small volume of sterile, nuclease-free water to the vial to create a concentrated stock solution. Gently swirl the vial to dissolve the peptide.
- Acidification (if necessary): If the peptide does not fully dissolve in water, use a solution of 0.02% acetic acid in sterile water as the solvent.[7]
- Stock Solution Preparation: Prepare a stock solution at a concentration at least 10-fold higher than the highest concentration to be tested in the assay. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of OP-145 in 1 mL of the chosen solvent.
- Sonication (Optional): If needed, sonicate the stock solution in a water bath for 5-10 minutes to ensure complete dissolution.
- Sterilization (Optional): If required for your assay, filter the stock solution through a 0.22 μm sterile filter that is compatible with your solvent and has low peptide binding properties.



• Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate assay medium (e.g., Mueller-Hinton Broth for MIC assays) in polypropylene 96-well plates.[6]

Protocol 2: Preparation of OP-145 for Circular Dichroism (CD) Spectroscopy

This protocol is based on a published study that analyzed the secondary structure of OP-145. [5]

Materials:

- Lyophilized OP-145 peptide
- HEPES buffer (e.g., 10 mM HEPES, pH 7.4)
- Sterile, nuclease-free water
- Spectrophotometer for concentration determination
- CD Spectrometer

Procedure:

- Reconstitute OP-145: Prepare a concentrated stock solution of OP-145 by dissolving the lyophilized powder in sterile, nuclease-free water or a small amount of the HEPES buffer.
- Determine Concentration: Accurately determine the concentration of the OP-145 stock solution using UV absorbance at 280 nm or a suitable peptide quantification assay.
- Prepare Final Sample: Dilute the OP-145 stock solution in the HEPES buffer to the desired final concentration for CD analysis (e.g., 200 μM as a starting point).[5]
- Equilibrate: Allow the sample to equilibrate at the desired temperature before measurement.
- Acquire CD Spectra: Collect the CD spectra according to the instrument's operating instructions, typically in the far-UV region (e.g., 190-260 nm) to analyze the peptide's secondary structure.



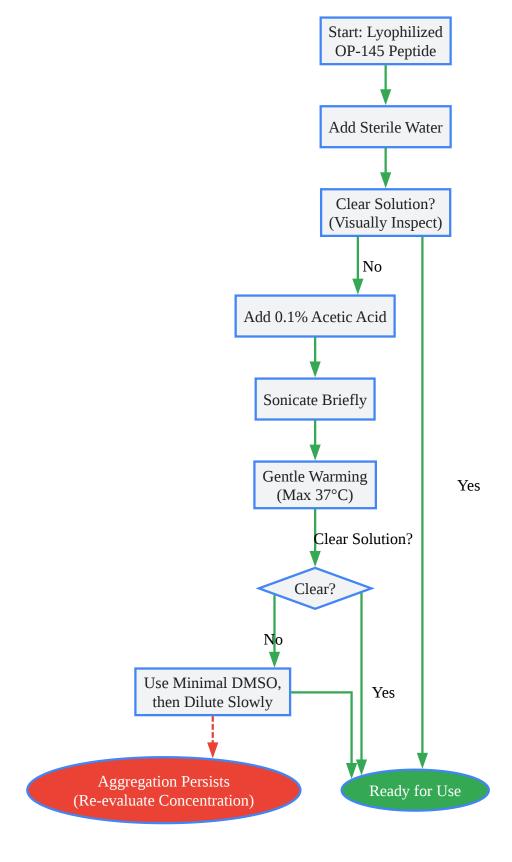
Data Presentation

Table 1: Recommended Solvents for OP-145 Reconstitution

Solvent	рН	Use Case	Notes
Sterile, Nuclease-Free Water	~7.0	Initial attempt for general use	Successful dissolution depends on the presence of counterions like TFA.
0.1% Acetic Acid	Acidic	For basic peptides like OP-145 that are difficult to dissolve in water	Volatile and can be removed by lyophilization if needed.
10 mM HEPES Buffer	7.4	Biophysical studies (e.g., Circular Dichroism)	Has been successfully used in published studies with OP-145. [5]
10 mM Sodium Phosphate (NaPi) Buffer	7.0	Antimicrobial activity assays	Used in studies evaluating the lethal concentration of OP- 145.
DMSO (Dimethyl sulfoxide)	N/A	For highly aggregated or hydrophobic preparations	Use minimal volume to dissolve, then slowly dilute with aqueous buffer. Check for compatibility with downstream assays.

Visualizations OP-145 Reconstitution Workflow





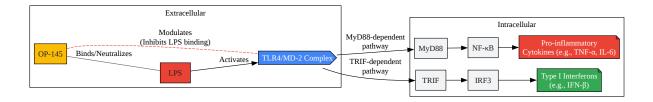
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Caption: A step-by-step workflow for the reconstitution of OP-145 peptide.



Potential Immunomodulatory Signaling of OP-145

As a derivative of LL-37, OP-145 may modulate host immune responses. The following diagram illustrates a potential signaling pathway based on the known interactions of cathelicidins with Toll-like Receptors.



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Caption: Potential modulation of the TLR4 signaling pathway by OP-145.

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